molecular formula C10H18ClNO2 B2433167 2-Chloro-N-(3-ethyl-3-methyloxan-4-yl)acetamide CAS No. 2411285-98-6

2-Chloro-N-(3-ethyl-3-methyloxan-4-yl)acetamide

Cat. No. B2433167
CAS RN: 2411285-98-6
M. Wt: 219.71
InChI Key: RTUQAHNWINDPQX-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-ethyl-3-methyloxan-4-yl)acetamide” is a complex organic compound. It contains a chloroacetamide group (2-Chloro-N-acetamide), which is a type of acetamide with a chlorine atom attached. It also contains an oxane ring (a six-membered ring containing one oxygen atom and five carbon atoms) with ethyl and methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxane ring and the chloroacetamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloroacetamide group could potentially undergo nucleophilic substitution reactions, while the oxane ring might be involved in reactions with electrophiles or possibly ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the ether group in the oxane ring could impact its solubility, while the chlorine atom could affect its reactivity .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for use in various fields like pharmaceuticals, materials science, or chemical synthesis, depending on its properties .

properties

IUPAC Name

2-chloro-N-(3-ethyl-3-methyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-10(2)7-14-5-4-8(10)12-9(13)6-11/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUQAHNWINDPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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